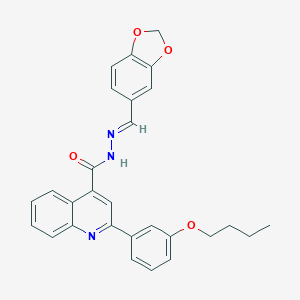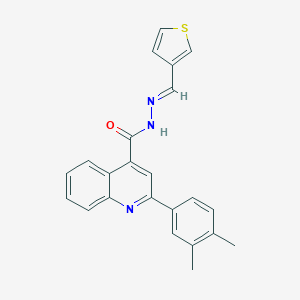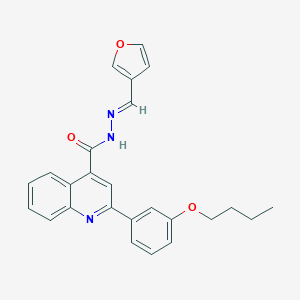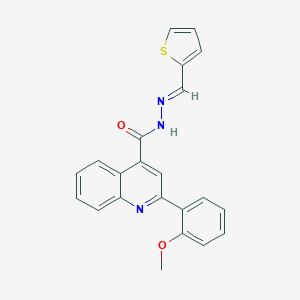![molecular formula C25H23N3O4 B454199 2-(2,4-dimethoxyphenyl)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B454199.png)
2-(2,4-dimethoxyphenyl)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a carbohydrazide moiety, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Carbohydrazide Moiety: The quinoline derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation Reaction: The final step involves the condensation of the carbohydrazide with 2,4-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted phenyl rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The carbohydrazide moiety can form hydrogen bonds with enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside
- (2,4-dimethoxyphenyl)(2-methoxyphenyl)methanamine
Uniqueness
2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core and a carbohydrazide moiety, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C25H23N3O4 |
|---|---|
Poids moléculaire |
429.5g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-15-9-12-23(32-15)16(2)27-28-25(29)20-14-22(26-21-8-6-5-7-18(20)21)19-11-10-17(30-3)13-24(19)31-4/h5-14H,1-4H3,(H,28,29)/b27-16+ |
Clé InChI |
YJKHLTYOQJEWFN-JVWAILMASA-N |
SMILES isomérique |
CC1=CC=C(O1)/C(=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)/C |
SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
SMILES canonique |
CC1=CC=C(O1)C(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-(2-furyl)-2-propenylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454117.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454121.png)
![N-[3-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B454123.png)
![2-(4-butoxyphenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454124.png)
![N'-[4-(diethylamino)benzylidene]-2-(4-isopropylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454125.png)


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454130.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454133.png)
![2-(3,4-dimethylphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454134.png)
![N'-[1-(1-adamantyl)propylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B454135.png)



